2-(ethylthio)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide
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Overview
Description
2-(ethylthio)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide is a complex organic compound that features a benzamide core with ethylthio and thiophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the ethylthio and thiophenyl groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(ethylthio)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide core can be reduced to form amines.
Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the benzamide core can produce primary or secondary amines.
Scientific Research Applications
2-(ethylthio)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide involves its interaction with specific molecular targets and pathways. The ethylthio and thiophenyl groups may play a role in binding to enzymes or receptors, influencing their activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylthio)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide
- 2-(ethylthio)-N-(3-hydroxy-3-(furan-2-yl)propyl)benzamide
- 2-(ethylthio)-N-(3-hydroxy-3-(pyridin-2-yl)propyl)benzamide
Uniqueness
2-(ethylthio)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide is unique due to the presence of both ethylthio and thiophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds. Its specific structure allows for unique interactions and reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-ethylsulfanyl-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c1-2-20-14-7-4-3-6-12(14)16(19)17-10-9-13(18)15-8-5-11-21-15/h3-8,11,13,18H,2,9-10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBNWKFBVCVURY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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